4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features both imidazole and pyrazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-imidazole with 3-isopropyl-1H-pyrazolo[3,4-b]pyridine in the presence of a suitable base and solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazole and pyrazolopyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
- 4-(4-Methyl-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
- 4-(4-Fluoro-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
The uniqueness of 4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine lies in the presence of the bromine atom, which can be selectively substituted to introduce various functional groups.
Properties
Molecular Formula |
C12H12BrN5 |
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Molecular Weight |
306.16 g/mol |
IUPAC Name |
4-(4-bromoimidazol-1-yl)-3-propan-2-yl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C12H12BrN5/c1-7(2)11-10-8(18-5-9(13)15-6-18)3-4-14-12(10)17-16-11/h3-7H,1-2H3,(H,14,16,17) |
InChI Key |
XRILWSVOAGZIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=CC=NC2=NN1)N3C=C(N=C3)Br |
Origin of Product |
United States |
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